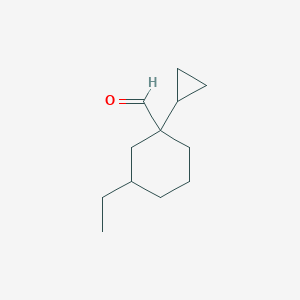

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde

Description

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

1-cyclopropyl-3-ethylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C12H20O/c1-2-10-4-3-7-12(8-10,9-13)11-5-6-11/h9-11H,2-8H2,1H3 |

InChI Key |

RIDDUYMCOJEZGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC(C1)(C=O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 3-Ethylcyclohexanone or Cyclohexanecarbaldehyde Precursors

The synthesis often begins with a cyclohexane derivative bearing an ethyl substituent at the 3-position. Cyclohexanecarbaldehyde derivatives are commercially available or can be synthesized via oxidation of the corresponding cyclohexylmethanol or via selective formylation reactions.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ethyl substitution on cyclohexanone | Alkylation with ethyl halides under basic conditions | Room temperature to reflux, solvent: ethanol or tetrahydrofuran | Moderate to high yields (50-80%) | Control of regioselectivity critical |

| Oxidation to aldehyde | PCC (Pyridinium chlorochromate) or Swern oxidation | 0-25 °C, inert atmosphere | High yields (>85%) | Avoid overoxidation to acid |

Comparative Data Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ethyl substitution | Alkylation with ethyl halide | Base, ethanol, reflux | 50-80 | Straightforward, scalable | Regioselectivity challenges |

| Cyclopropyl introduction | Cyclopropanation with sodium bromodifluoroacetate | 150 °C, diglyme, 20 min | 93-99 | High yield, stable reagents | High temperature required |

| Cyclopropyl introduction | Organometallic addition (cyclopropyl lithium) | THF, -78 to 0 °C | 60-85 | Good stereocontrol | Sensitive to moisture |

| Aldehyde formation | Swern oxidation or PCC | 0-25 °C, inert atmosphere | >85 | Mild, selective | Requires careful handling |

| Purification | Column chromatography or preparative HPLC | Silica gel, gradient solvents | >90 | High purity product | Time-consuming |

Research Findings and Notes

The process of preparing 1-cyclopropylalkane-1,3-diones, structurally related to cyclopropyl aldehydes, has been optimized to use simple bases like sodium or potassium alkoxides, improving yield and reducing reaction times compared to sodium hydride methods.

Continuous flow reactors or batch stirred tanks can be employed for the acylation and cyclopropylation steps, offering scalability and reproducibility.

The stereochemistry of the cyclohexane ring and substituents is crucial; methods involving chiral catalysts or auxiliaries have been reported to favor the (1S,3R) isomer, which is the desired configuration for 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde.

Oxidation steps must be carefully controlled to avoid overoxidation to carboxylic acids, which would reduce yield and complicate purification.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The cyclopropyl and ethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various halogenating agents or nucleophiles under appropriate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The cyclopropyl and ethyl groups may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Cyclohexane: A simple cycloalkane without any substituents.

Cyclopropylcyclohexane: A cyclohexane ring with a cyclopropyl group.

Ethylcyclohexane: A cyclohexane ring with an ethyl group.

Uniqueness: 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclopropyl and ethyl groups on the cyclohexane ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde is a compound of interest due to its potential biological activities. Understanding its biological effects, mechanisms of action, and applications in medicinal chemistry is critical for further research and development.

- Molecular Formula : C10H16O

- Molecular Weight : 168.24 g/mol

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases .

- Anticancer Potential : There is emerging evidence that this compound may also exhibit anticancer properties. Studies have shown that related compounds can induce apoptosis in cancer cells, suggesting a potential mechanism for this compound.

The exact mechanism of action for this compound is still under investigation. However, similar compounds have been shown to interact with specific cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis. This interaction may involve:

- Enzyme Inhibition : Inhibiting enzymes that are crucial for cancer cell survival.

- Receptor Modulation : Modulating receptors involved in inflammatory responses or cell signaling pathways.

Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of various cyclohexane derivatives, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at specific concentrations.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Study 2: Anticancer Activity

In vitro studies on cyclohexane derivatives demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound was found to decrease cell viability significantly at concentrations above 50 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 45 | Induction of apoptosis |

| MCF7 | 50 | Cell cycle arrest at G2/M phase |

Q & A

Q. How to establish structure-activity relationships (SAR) for derivatives in antimicrobial or anti-inflammatory applications?

- Methodological Answer :

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronegativity with MIC values against S. aureus .

- In Vivo Testing : Zebrafish models assess anti-inflammatory efficacy (e.g., TNF-α suppression) with dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.